1-(4-Methoxyphenyl)azetidin-2-one
Overview
Description
1-(4-Methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which are widely used in clinical treatments. The presence of the 4-methoxyphenyl group adds unique properties to this molecule, making it a subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)azetidin-2-one can be synthesized through several methods, with the Staudinger reaction being one of the most common. This involves the [2+2] cycloaddition of ketenes with imines. For instance, the reaction of p-anisidine with benzaldehyde in the presence of dichloromethane and triethylamine, followed by cycloaddition with a ketene, yields the desired azetidinone .
Industrial Production Methods: Industrial production often involves optimizing the Staudinger reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and the use of catalysts like ceric ammonium nitrate for oxidative deprotection .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam ring to an amine.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
1-(4-Methoxyphenyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes. The lactam ring can inhibit transpeptidase enzymes, similar to β-lactam antibiotics, thereby disrupting bacterial cell wall synthesis. Additionally, its interaction with tubulin has been studied for its potential antimitotic effects .
Comparison with Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one
Comparison: 1-(4-Methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other azetidinones, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .
Properties
CAS No. |
7661-29-2 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 |
InChI Key |
BZCGGFDWIVOBGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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